5-TFA-ap-dU phosphoramidite

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-TFA-ap-dU phosphoramidite is a compound used in oligonucleotide synthesis. It is part of a class of chemicals known as phosphoramidites, which are essential in the synthesis of DNA and RNA sequences in the laboratory.

Synthesis Analysis

- The synthesis of oligonucleotides often involves phosphoramidite chemistry. For instance, Seio and Sekine (2001) discuss the use of a new 5′-hydroxyl protecting group, 4-monomethoxytritylthio (MMTrS), in oligonucleotide synthesis, which is relevant for understanding the synthesis methods that might apply to this compound (Seio & Sekine, 2001).

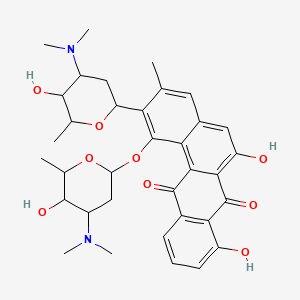

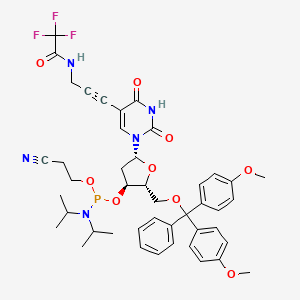

Molecular Structure Analysis

- The molecular structure of phosphoramidites like 5-TFA-ap-dU is crucial for their function in oligonucleotide synthesis. Gorenstein et al. (1984) used NMR spectroscopy to analyze the structure of oligonucleotides synthesized via a phosphoramidite method, which provides insights into the structural characteristics of these compounds (Gorenstein, Lai, & Shah, 1984).

Chemical Reactions and Properties

- Chemical reactions involving phosphoramidites are critical in the synthesis of DNA and RNA strands. The study by Matthews et al. (1990) on the covalent inhibitory ternary complex formation involving 5-fluoro-2'-deoxyuridylate can provide insights into the types of chemical reactions and properties of phosphoramidites (Matthews et al., 1990).

Physical Properties Analysis

- The physical properties of phosphoramidites, including solubility, stability, and reactivity, are essential for their practical use in laboratory settings. Christov et al. (2008) discuss the synthesis and characterization of oligonucleotides with specific phosphoramidite reagents, which may shed light on the physical properties of similar compounds (Christov et al., 2008).

科学的研究の応用

Oligonucleotide Synthesis without Acid Treatment

5-TFA-ap-dU phosphoramidite has been explored for its role in advancing the methodology of oligonucleotide synthesis, specifically aiming to eliminate the need for acid treatment in the process. A notable advancement in this area was the development of a phosphoramidite unit utilizing a 4-monomethoxytritylthio (MMTrS) group as a new 5′-hydroxyl protecting group. This innovation facilitated the synthesis of oligonucleotides without employing acids such as TFA or DCA, representing a significant step forward in the synthesis process by reducing potential damage to sensitive molecules and improving overall yield and efficiency (Seio & Sekine, 2001).

Enhancing DNA Duplex Stability

The integration of non-natural elements into DNA oligonucleotides has shown to modulate the stability and properties of the resulting DNA duplexes significantly. An example of this approach is the synthesis of oligodeoxyribonucleotides containing tellurium-nucleobase derivatization, which demonstrated that such modified DNA (including modifications like 5-Te) can maintain stability and duplex structure similar to native DNA. Moreover, these modifications have been shown to facilitate new strategies for DNA imaging, suggesting potential applications in nanotechnology and bioimaging (Sheng et al., 2011).

Development of Dual-Labeled Oligonucleotide Probes

In the field of bioorganic chemistry, this compound derivatives have contributed to the development of novel oligonucleotide probes. For instance, the synthesis of a novel N-TFA-protected carboxyrhodamine 6G (R6G) phosphoramidite facilitated the creation of dual-labeled oligonucleotide probes for use in quantitative PCR assays. This development underscores the versatility of phosphoramidite chemistry in enhancing molecular diagnostics and the specificity of nucleic acid detection methods (Skoblov et al., 2015).

Thermodynamic and Kinetic Modulation

The structural modification of DNA oligonucleotides through phosphoramidite chemistry can also impact the thermodynamic and kinetic properties of DNA interactions. Research in this domain has investigated the effects of modifications such as N3'-->P5' phosphoramidate on triplex DNA formation, revealing significant enhancements in thermal stability and binding affinity. Such findings offer profound implications for the design of oligonucleotides with high specificity and stability, beneficial for therapeutic applications and molecular biology research (Torigoe, 2001).

作用機序

Target of Action

The primary target of 5-TFA-ap-dU phosphoramidite is oligonucleotides , which are short DNA or RNA molecules . The compound is used to modify these oligonucleotides, enabling dual orthogonal labelling of the nucleobase . This modification allows the oligonucleotides to act as fluorogenic probes , which are nucleic acid-based biosensors that respond to targets by a change in fluorescence .

Mode of Action

This compound interacts with its targets (oligonucleotides) by enabling the attachment of a fluorescent label or tag, or providing a site for attaching the oligonucleotide to a surface . The key phosphoramidite (AP-C3 dT) in the compound contains an alkyne and amine, which facilitate this dual orthogonal labelling .

Biochemical Pathways

The compound affects the fluorescence signalling pathway in oligonucleotides. When the modified oligonucleotides bind to their complementary DNA or RNA targets, the fluorescence of the probe is switched on . This is achieved through two mechanisms: the intercalation of thiazole orange (TO) via the major groove of the duplex separates the probe from the reporter fluorophore, and rotation about the methine bridge is restricted due to stacking with the bases in the duplex .

Pharmacokinetics

It’s known that the compound is used in the synthesis of oligonucleotides, suggesting that its bioavailability and adme properties would be closely tied to the properties of the resulting modified oligonucleotides .

Result of Action

The result of the action of this compound is the production of heavily functionalised oligonucleotides that display high duplex stability and fluorescence when bound to complementary DNA and RNA . These modified oligonucleotides can be used as fluorogenic probes in various applications, including the detection and imaging of bioanalytes such as mRNA .

Action Environment

The action of this compound is influenced by the environment in which the oligonucleotide synthesis and subsequent interactions occur. Factors such as temperature, pH, and the presence of other molecules could potentially affect the efficiency of the modification process and the stability of the resulting probes . .

将来の方向性

The future of phosphoramidite chemistry lies in further optimization and automation of the synthesis process. The development of an on-demand flow synthesis of phosphoramidites represents a significant step in this direction. The vision for this technology is direct integration into DNA synthesisers thereby omitting manual synthesis and storage of phosphoramidites .

特性

IUPAC Name |

N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49F3N5O9P/c1-29(2)52(30(3)4)62(59-25-11-23-48)61-37-26-39(51-27-31(40(53)50-42(51)55)12-10-24-49-41(54)44(45,46)47)60-38(37)28-58-43(32-13-8-7-9-14-32,33-15-19-35(56-5)20-16-33)34-17-21-36(57-6)22-18-34/h7-9,13-22,27,29-30,37-39H,11,24-26,28H2,1-6H3,(H,49,54)(H,50,53,55)/t37-,38+,39+,62?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMRPWLCRWMIEK-OOJPWNKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#CCNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49F3N5O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。